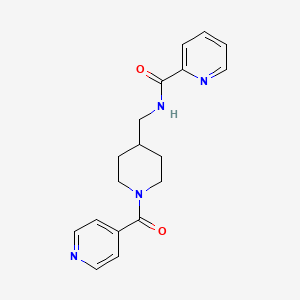

N-((1-isonicotinoylpiperidin-4-yl)methyl)picolinamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-((1-isonicotinoylpiperidin-4-yl)methyl)picolinamide, also known as INPI-1, is a novel small molecule inhibitor that has gained attention in scientific research due to its potential therapeutic applications. INPI-1 is a potent and selective inhibitor of the DNA damage response protein kinase, ATM (ataxia-telangiectasia mutated), which plays a crucial role in cell cycle regulation, DNA repair, and apoptosis.

Scientific Research Applications

Gastrointestinal Stromal Tumors (GISTs) Treatment

This compound has been identified as a potential drug discovery target for gastrointestinal stromal tumors (GISTs). It has been found to be a selective c-KIT inhibitor, which is a validated drug discovery target for GISTs . The compound effectively affected c-KIT-mediated signaling pathways and induced apoptosis as well as cell cycle arrest .

Antitumor Agent

A series of N-methylpicolinamide-4-thiol derivatives, which include this compound, were synthesized and evaluated on human cancer cell lines. Among them, one derivative displayed potent and broad-spectrum anti-proliferative activities in vitro on some human cancer cell lines, even better than sorafenib .

Aurora-B Kinase Inhibitor

The compound has been found to selectively inhibit Aurora-B kinase . Aurora proteins, a small family of serine/threonine kinases, play distinct roles in the regulation of mitosis and are known to be frequently overexpressed in a wide range of different human tumors .

Potential Drug Candidate for Preclinical Evaluation

The compound has shown great antiproliferative efficacy against GISTs cell lines and effectively suppressed the tumor growth in GIST-T1 cell inoculated xenograft model without apparent toxicity . It is currently undergoing extensive preclinical evaluation and might be a potential drug candidate for GISTs .

Synthesis of Novel Derivatives

The compound serves as a base structure for the synthesis of novel derivatives with potential antitumor properties . These derivatives could provide a new direction for the development of antitumor drugs .

Study of Cell Cycle Arrest and Apoptosis

The compound can be used in the study of cell cycle arrest and apoptosis, as it has been found to effectively affect c-KIT-mediated signaling pathways and induce these processes .

Safety and Hazards

Mechanism of Action

Target of Action

The primary target of N-((1-isonicotinoylpiperidin-4-yl)methyl)picolinamide is the BCR-ABL kinase . This kinase is a protein that plays a crucial role in certain forms of cancer, including chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL).

Mode of Action

N-((1-isonicotinoylpiperidin-4-yl)methyl)picolinamide interacts with its target, the BCR-ABL kinase, by binding to the ATP binding site of the kinase . This binding inhibits the enzymatic activity of the kinase, thereby preventing the phosphorylation and activation of downstream signaling pathways involved in cell proliferation and survival .

Biochemical Pathways

The inhibition of BCR-ABL kinase disrupts several downstream signaling pathways, including the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways. These pathways are involved in regulating cell growth, survival, and differentiation. By inhibiting these pathways, N-((1-isonicotinoylpiperidin-4-yl)methyl)picolinamide can halt the uncontrolled cell proliferation characteristic of certain cancers .

Result of Action

The result of N-((1-isonicotinoylpiperidin-4-yl)methyl)picolinamide’s action is the inhibition of cancer cell proliferation. It has been shown to be effective against human colon cancer cells (HCT116) and breast cancer cells (MCF-7) .

properties

IUPAC Name |

N-[[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl]pyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4O2/c23-17(16-3-1-2-8-20-16)21-13-14-6-11-22(12-7-14)18(24)15-4-9-19-10-5-15/h1-5,8-10,14H,6-7,11-13H2,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGFHKQQWUQZGEP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C2=CC=CC=N2)C(=O)C3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((1-isonicotinoylpiperidin-4-yl)methyl)picolinamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-chloro-2-methylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2828975.png)

![2-(1,3-dimethyl-2,4-dioxo-7-thiophen-2-ylpyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2828977.png)

![2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(pyridin-3-ylmethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2828979.png)

![2-methyl-N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]benzamide](/img/structure/B2828987.png)

![5-Benzyl-3-[(3-fluorophenyl)methyl]-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione](/img/structure/B2828990.png)